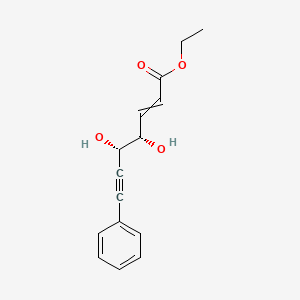
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate is an organic compound characterized by its unique structure, which includes both hydroxyl and phenyl groups
Vorbereitungsmethoden
The synthesis of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves several steps. One common method includes the reaction of a suitable precursor with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biological pathways and processes. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate can be compared to similar compounds such as:
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and reactivity.
(4S,5S)-4-[(dichloroacetoxy)methyl]-5-(4-nitrophenyl)-2-oxazolidinone: Another compound with a similar stereochemistry but different functional groups and applications.
Eigenschaften
CAS-Nummer |
919090-79-2 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate |
InChI |
InChI=1S/C15H16O4/c1-2-19-15(18)11-10-14(17)13(16)9-8-12-6-4-3-5-7-12/h3-7,10-11,13-14,16-17H,2H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
DDNAYNRCTQIQAC-KBPBESRZSA-N |
Isomerische SMILES |
CCOC(=O)C=C[C@@H]([C@H](C#CC1=CC=CC=C1)O)O |
Kanonische SMILES |
CCOC(=O)C=CC(C(C#CC1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















